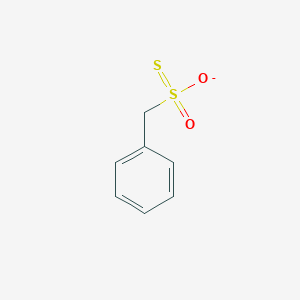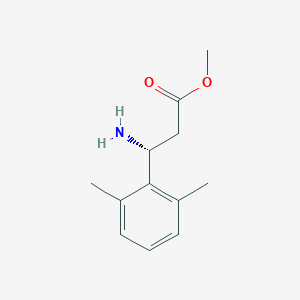![molecular formula C9H17NO4S B12849110 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S. It consists of 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom
Méthodes De Préparation
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves several steps. One common method includes the reaction of thiomorpholine with ethylene oxide, followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The sulfur atom in the thiomorpholine ring may also play a role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid include:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but differ in their substituents.
Ethylene glycol derivatives: Compounds with similar ethylene glycol chains but different functional groups.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures. The uniqueness of this compound lies in its combination of the thiomorpholine ring, ethylene glycol chain, and carboxylic acid group, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
4-[2-(2-hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c11-3-5-14-4-1-10-2-6-15-7-8(10)9(12)13/h8,11H,1-7H2,(H,12,13) |
Clé InChI |
FUSPGWLFBJCESW-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1CCOCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
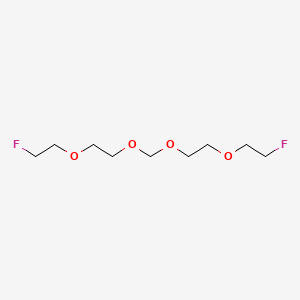
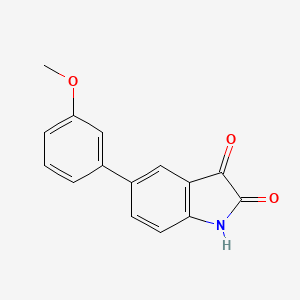
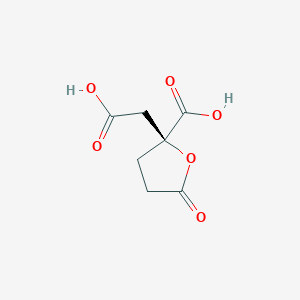
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
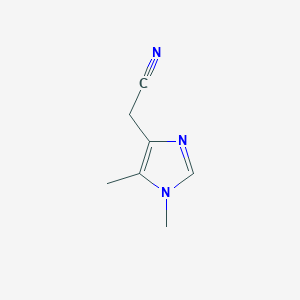
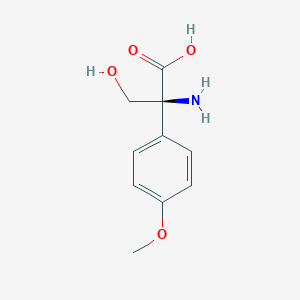
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
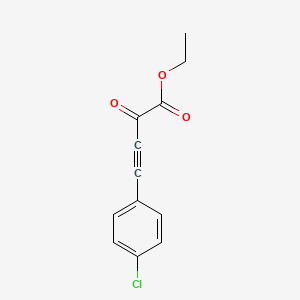
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

